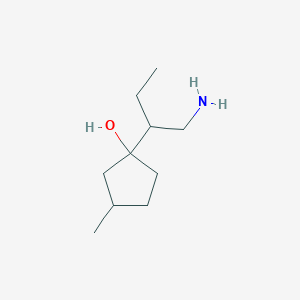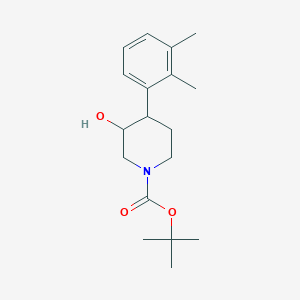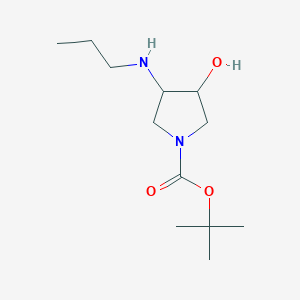
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxy and propylamino groups.
Preparation Methods
The synthesis of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-(propylamino)pyrrolidine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like column chromatography.
Chemical Reactions Analysis
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate: This compound has a similar structure but with a methyl group instead of a propyl group.
tert-Butyl 3-hydroxy-4-(aminomethyl)pyrrolidine-1-carboxylate: This compound features an aminomethyl group instead of a propylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-6-13-9-7-14(8-10(9)15)11(16)17-12(2,3)4/h9-10,13,15H,5-8H2,1-4H3 |
InChI Key |
UQGVXNABKACSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)
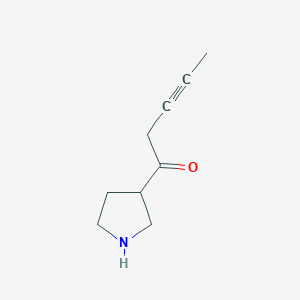
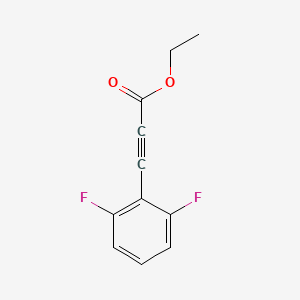
![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate](/img/structure/B13175996.png)
![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13176005.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
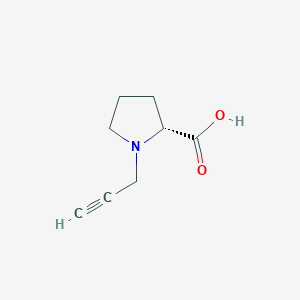
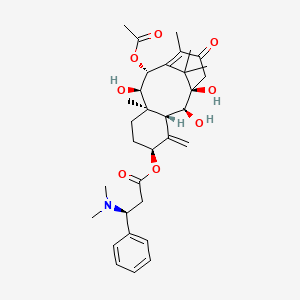
![3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol](/img/structure/B13176028.png)
